4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one
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Overview
Description
4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multiple steps. One common method starts with the reaction of tetrahydrofuran with an acetic acid solution of hydrogen bromide to obtain 4-bromo-1-acetoxyl butane. This intermediate is then reacted with isopropylamine to produce 4-isopropylamino-1-acetoxyl butane, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including the temperature, solvent, and the use of catalysts or reagents that can enhance the reaction rate and selectivity. The use of readily available and cost-effective starting materials is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(isopropylamino)-6-methyl-3-propionyl-2H-pyran-2-one include:
- 4-(isopropylamino)phenylboronic acid
- 4-[(isopropylamino)methyl]phenylalanine
- Alprenolol
- Isoprenaline
- Tamsulosin
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the unique set of reactions it can undergo
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-methyl-3-propanoyl-4-(propan-2-ylamino)pyran-2-one |
InChI |
InChI=1S/C12H17NO3/c1-5-10(14)11-9(13-7(2)3)6-8(4)16-12(11)15/h6-7,13H,5H2,1-4H3 |
InChI Key |
YZTGKUZSXZUKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NC(C)C |
solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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